1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

physicochemical_properties solubility N-alkyl_benzimidazolone

1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 99072-14-7) is an N-ethyl-substituted benzimidazolone carboxylic acid, a member of the 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid family. Its core scaffold—a fused benzene–imidazolone ring bearing a carboxylic acid at the 5-position and an ethyl group on the endocyclic nitrogen—enables versatile derivatization for medicinal chemistry and chemical biology applications.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 99072-14-7
Cat. No. B3390440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
CAS99072-14-7
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)O)NC1=O
InChIInChI=1S/C10H10N2O3/c1-2-12-8-4-3-6(9(13)14)5-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14)
InChIKeyJGHIRRNBELFNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid (CAS 99072-14-7): A Heterocyclic Building Block for MedChem and Chemical Biology Procurement


1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS 99072-14-7) is an N-ethyl-substituted benzimidazolone carboxylic acid, a member of the 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid family. Its core scaffold—a fused benzene–imidazolone ring bearing a carboxylic acid at the 5-position and an ethyl group on the endocyclic nitrogen—enables versatile derivatization for medicinal chemistry and chemical biology applications . The compound is primarily supplied as a research intermediate, with standard purity ≥95%, and is characterized by a molecular weight of 206.20 g·mol⁻¹ and the molecular formula C₁₀H₁₀N₂O₃ .

Why N-Alkyl Benzimidazolone Carboxylic Acids Are Not Interchangeable: The Case of 1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid


Within the 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid series, seemingly minor changes in the N1-alkyl substituent lead to measurable shifts in key physicochemical properties that govern solubility, permeability, and reactivity in downstream transformations . These differences—particularly in aqueous solubility and lipophilicity—can significantly impact both synthetic handling and the pharmacokinetic profile of derived compounds, meaning that in-class analogs cannot be treated as drop-in replacements. The following quantitative evidence illustrates where the N-ethyl variant diverges from its closest N-unsubstituted and N-methyl comparators.

Quantitative Differentiation of 1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid from Closest Analogs


Aqueous Solubility: N-Ethyl Derivative Shows 3.2‑Fold Lower Calculated Solubility Than N-Unsubstituted Parent

The N-ethyl substitution on the benzimidazolone ring markedly reduces calculated aqueous solubility compared to the unsubstituted parent. For 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, the calculated solubility is 2.1 g/L at 25 °C . In contrast, the N-unsubstituted analog (2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, CAS 23814-14-4) has an estimated water solubility of 6.65 g/L (6648 mg/L) at 25 °C, derived from its estimated log Kow . This represents a 3.2‑fold decrease in aqueous solubility upon introduction of the ethyl group.

physicochemical_properties solubility N-alkyl_benzimidazolone

Lipophilicity: N-Ethyl Analog Exhibits Higher LogP Than N-Methyl Analog

The calculated partition coefficient (LogP) of 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is reported as 1.4452 . The corresponding N-methyl analog (1-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, CAS 19950-97-1) has a reported LogP of 0.56480 , resulting in a ΔLogP of +0.88. This indicates that the ethyl analog is approximately 7.6‑fold more lipophilic than its methyl counterpart, based on the logarithmic scale difference.

lipophilicity LogP N-alkyl_benzimidazolone

Batch‑Specific Quality Control: Independent Certificate of Analysis Including HPLC, GC, and NMR

Reputable suppliers such as Bide Pharm provide batch-specific certificates of analysis for 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, routinely including HPLC purity (standard purity 95%), GC, and NMR data . In contrast, the N-methyl analog (CAS 19950-97-1) is often listed without guaranteed batch-level analytical documentation from many suppliers, with reported purity statements frequently lacking supporting chromatographic traces . While this is a vendor-dependent attribute, the documented availability of multi-method QC data for the ethyl analog reduces procurement risk for laboratories requiring traceable purity verification.

quality_control batch_certification purity

Procurement‑Relevant Application Scenarios for 1-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid


Medicinal Chemistry Library Synthesis Requiring a Lipophilic Benzimidazolone Scaffold

When designing focused compound libraries where increased lipophilicity is desired to enhance membrane permeability or target engagement, the N-ethyl analog's LogP advantage (+0.88 vs. the N-methyl analog) makes it the more suitable core scaffold . This differentiation directly supports medicinal chemistry campaigns that prioritize balanced logD profiles for CNS or intracellular targets.

Reaction Development Where Reduced Aqueous Solubility Facilitates Phase Separation

The 3.2‑fold lower aqueous solubility of the N-ethyl derivative relative to the unsubstituted parent can simplify work-up procedures in biphasic reactions or during aqueous extraction, reducing emulsion formation and improving recovery yields. This property is particularly valuable in process chemistry where phase separation efficiency is critical.

Regulated Preclinical Research Requiring Batch Traceability

For laboratories operating under GLP or requiring full analytical traceability, the documented availability of batch‑specific HPLC, GC, and NMR certificates for the N-ethyl analog reduces procurement risk compared to analogs that are supplied without multi‑method QC documentation, thereby simplifying audit trails and method validation.

Quote Request

Request a Quote for 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.